Cas no 1258638-06-0 (5-(2,4,5-trifluorophenyl)pentanoic acid)

5-(2,4,5-Trifluorophenyl)pentanoic acid is a fluorinated aromatic carboxylic acid derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a pentanoic acid chain linked to a 2,4,5-trifluorophenyl group, offering versatility as an intermediate in synthetic chemistry. The trifluorophenyl moiety enhances metabolic stability and lipophilicity, making it valuable in drug design for improved bioavailability. The carboxylic acid functional group allows further derivatization, enabling coupling reactions or salt formation. This compound is particularly useful in the development of bioactive molecules, where fluorinated aromatic systems contribute to enhanced binding affinity and selectivity. Its well-defined structure ensures reproducibility in synthetic pathways.
5-(2,4,5-trifluorophenyl)pentanoic acid structure
1258638-06-0 structure
Product name:5-(2,4,5-trifluorophenyl)pentanoic acid
CAS No:1258638-06-0
MF:C11H11F3O2
MW:232.199054002762
CID:5892348
PubChem ID:103694163

5-(2,4,5-trifluorophenyl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2,4,5-trifluorophenyl)pentanoic acid
    • 1258638-06-0
    • EN300-1853242
    • Inchi: 1S/C11H11F3O2/c12-8-6-10(14)9(13)5-7(8)3-1-2-4-11(15)16/h5-6H,1-4H2,(H,15,16)
    • InChI Key: OUHWRFCGLAAWOT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1CCCCC(=O)O)F)F

Computed Properties

  • Exact Mass: 232.07111408g/mol
  • Monoisotopic Mass: 232.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

5-(2,4,5-trifluorophenyl)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1853242-0.05g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
0.05g
$528.0 2023-09-18
Enamine
EN300-1853242-2.5g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
2.5g
$1230.0 2023-09-18
Enamine
EN300-1853242-10.0g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
10g
$4360.0 2023-06-01
Enamine
EN300-1853242-5g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
5g
$1821.0 2023-09-18
Enamine
EN300-1853242-1.0g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
1g
$1014.0 2023-06-01
Enamine
EN300-1853242-5.0g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
5g
$2940.0 2023-06-01
Enamine
EN300-1853242-0.5g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
0.5g
$603.0 2023-09-18
Enamine
EN300-1853242-1g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
1g
$628.0 2023-09-18
Enamine
EN300-1853242-10g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
10g
$2701.0 2023-09-18
Enamine
EN300-1853242-0.1g
5-(2,4,5-trifluorophenyl)pentanoic acid
1258638-06-0
0.1g
$553.0 2023-09-18

Additional information on 5-(2,4,5-trifluorophenyl)pentanoic acid

5-(2,4,5-Trifluorophenyl)Pentanoic Acid: A Comprehensive Overview

5-(2,4,5-Trifluorophenyl)pentanoic acid (CAS No. 1258638-06-0) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a pentanoic acid moiety substituted with a 2,4,5-trifluorophenyl group, which imparts distinct physicochemical properties and biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 5-(2,4,5-trifluorophenyl)pentanoic acid.

Chemical Properties and Structure:

5-(2,4,5-Trifluorophenyl)pentanoic acid is a white crystalline solid with a molecular formula of C11H9F3O2. The presence of the trifluoromethyl group on the phenyl ring significantly influences the compound's electronic and steric properties. The carboxylic acid functional group at the end of the pentane chain provides opportunities for various chemical reactions and derivatization. The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for use in various experimental settings.

Synthesis Methods:

The synthesis of 5-(2,4,5-trifluorophenyl)pentanoic acid can be achieved through several routes. One common method involves the coupling of 2,4,5-trifluorobenzaldehyde with 1-bromopentane followed by oxidation to form the carboxylic acid. Another approach utilizes the reaction of 2,4,5-trifluorobenzoyl chloride with 1-pentanol under appropriate conditions. These synthetic strategies are well-documented in the literature and have been optimized to achieve high yields and purity levels.

Biological Activities:

5-(2,4,5-Trifluorophenyl)pentanoic acid has shown promising biological activities in various studies. Recent research has focused on its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, it has been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to its anti-inflammatory effects.

In another line of research, 5-(2,4,5-trifluorophenyl)pentanoic acid has been investigated for its potential as an antitumor agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These findings suggest that 5-(2,4,5-trifluorophenyl)pentanoic acid may have therapeutic potential in cancer treatment.

Potential Applications:

The unique properties of 5-(2,4,5-trifluorophenyl)pentanoic acid make it a valuable candidate for various applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and antioxidant activities position it as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its antitumor properties suggest its utility in cancer therapy.

Beyond its direct therapeutic applications, 5-(2,4,5-trifluorophenyl)pentanoic acid can serve as a building block for the synthesis of more complex molecules with enhanced biological activities. For instance, it can be used to develop prodrugs that improve drug delivery and bioavailability or to create hybrid molecules that combine multiple pharmacological effects.

Conclusion:

In summary, 5-(2,4,5-trifluorophenyl)pentanoic acid (CAS No. 1258638-06-0) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct physicochemical properties and biological activities that make it an attractive candidate for further investigation. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for its development as a therapeutic agent in various disease contexts.

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